![molecular formula C11H10BrNO2 B3038128 6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one CAS No. 761458-01-9](/img/structure/B3038128.png)
6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one
Overview
Description
“6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is a benzoxazine derivative. The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular formula of “6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one” is C11H10BrNO2. The InChI Key is UQCFMEFQBSYDHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white to pale cream powder . It has a melting point range of 219.0-228.0°C . The assay (HPLC) is ≥94.0% .Scientific Research Applications
Elastase Inhibitor
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor . Elastase is an enzyme that breaks down elastin, a key component of the lungs and connective tissue. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and emphysema.
Anti-neoplastic Agent
Some derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as anti-neoplastic agents . These compounds can inhibit the growth of neoplasms (abnormal growth of tissue) and can be used in cancer treatment.
Enzyme Inhibitor
These compounds can also act as general enzyme inhibitors , slowing down or stopping chemical reactions within cells. This can be useful in managing various diseases where certain enzymes are overactive.
Protease Inhibitor
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one can be used as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and their inhibitors are often used in treating viral diseases like HIV and Hepatitis C.
Fungicidal Agent
These compounds have fungicidal properties , meaning they can kill fungi or inhibit their growth. This makes them useful in agriculture to protect crops from fungal diseases, and in medicine to treat fungal infections.
Synthesis of Other Derivatives
The 2-substituted 4H-3,1-benzoxazin-4-one derivatives are used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives , which are known to have medicinal properties .
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-propan-2-yl-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(2)10-13-9-4-3-7(12)5-8(9)11(14)15-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFCPCGFHGQBAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropyl-4H-3,1-benzoxazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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